molecular formula C22H24N4O2 B2399198 Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate CAS No. 866136-67-6

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate

Cat. No. B2399198
CAS RN: 866136-67-6
M. Wt: 376.46
InChI Key: LFYFZFKIZJFYMA-UHFFFAOYSA-N
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Description

“Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate” is a chemical compound with the molecular formula C22H24N4O2 . It is also known as "3-Pyridinecarboxylic acid, 6- [4- (4,8-dimethyl-2-quinolinyl)-1-piperazinyl]-, methyl ester" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate” include a predicted melting point of 605.1±55.0 °C and a predicted density of 1.222±0.06 g/cm3 .

Scientific Research Applications

Antimicrobial and Antileishmanial Properties

Researchers have synthesized novel compounds involving structures similar to Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate, demonstrating potential antimicrobial and antileishmanial properties. For instance, a series of thiazolidinone derivatives, structurally related to the compound , showcased antimicrobial activity against various bacteria and fungi (Patel et al., 2012). Another study synthesized analogues of 8-quinolinamine, which exhibited significant effectiveness against Leishmania donovani infections (Johnson & Werbel, 1983).

Synthesis and Structural Studies

The compound and its analogues have been central to various synthesis and structural studies. One study proposed an efficient method for synthesizing a particular 6-nitro-2-(4-Boc-piperazin-1-yl)-3 H -quinazolin-4-one, which is a key building block for preparing compounds with physiological significance and pharmaceutical utility (Kornylov et al., 2017). Another study identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones with high binding affinities for the 5-HT(6) serotonin receptor (Park et al., 2011).

Antimicrobial and Cytotoxic Activity

Further research into analogues and derivatives of the compound revealed antimicrobial and cytotoxic activities. For example, a series of amide derivatives of quinolone demonstrated antibacterial activity against various bacterial strains (Patel et al., 2007). Novel N-alkyl-plinabulin derivatives with aryl groups were synthesized, tested for cytotoxicity against cancer cell lines, and showed promising results (Chinh et al., 2021).

properties

IUPAC Name

methyl 6-[4-(4,8-dimethylquinolin-2-yl)piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-5-4-6-18-16(2)13-20(24-21(15)18)26-11-9-25(10-12-26)19-8-7-17(14-23-19)22(27)28-3/h4-8,13-14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFZFKIZJFYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)C4=NC=C(C=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate

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